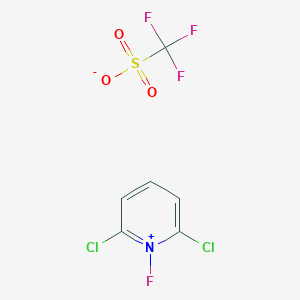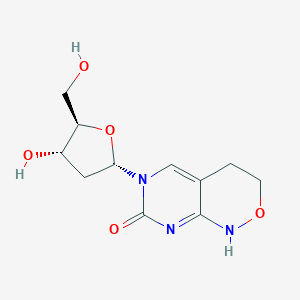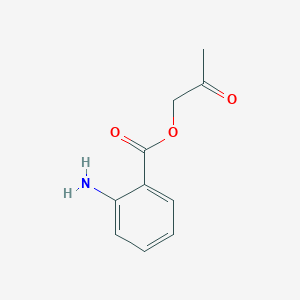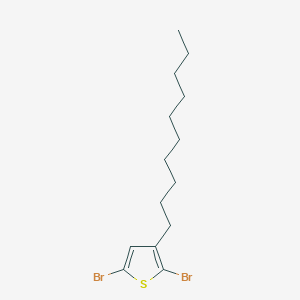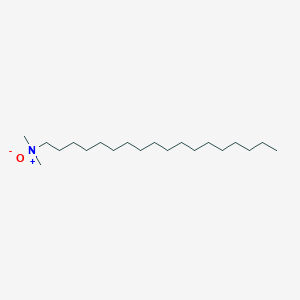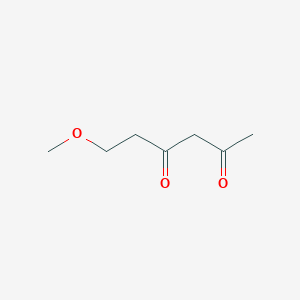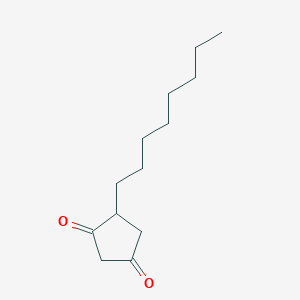
Hexbutinol methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexbutinol methiodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium compound that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Hexbutinol methiodide has several potential applications in scientific research. It has been used as a cholinergic agonist, which means that it can stimulate the activity of the neurotransmitter acetylcholine. This property makes it useful in studying the role of acetylcholine in various physiological processes, such as muscle contraction, memory formation, and attention.
Wirkmechanismus
The mechanism of action of hexbutinol methiodide involves its ability to bind to and activate muscarinic acetylcholine receptors. These receptors are found in various tissues, including the brain, heart, and smooth muscle. Activation of these receptors leads to the release of intracellular calcium, which results in various physiological effects.
Biochemische Und Physiologische Effekte
Hexbutinol methiodide has several biochemical and physiological effects. It can stimulate the contraction of smooth muscle, increase heart rate, and increase salivary secretion. It also has effects on the central nervous system, including improving memory and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexbutinol methiodide in lab experiments is its ability to selectively activate muscarinic acetylcholine receptors. This property allows researchers to study the specific effects of acetylcholine on various physiological processes. However, one limitation of using hexbutinol methiodide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on hexbutinol methiodide. One area of interest is its potential therapeutic applications, such as in the treatment of memory disorders or smooth muscle disorders. Another area of interest is its use as a tool in neuroscience research, such as in studying the role of acetylcholine in various brain functions.
Conclusion
In conclusion, hexbutinol methiodide is a chemical compound that has several potential applications in scientific research. Its ability to selectively activate muscarinic acetylcholine receptors makes it useful in studying various physiological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to explore its potential therapeutic applications and its use as a tool in neuroscience research.
Synthesemethoden
Hexbutinol methiodide can be synthesized through various methods, including the reaction of hexbutinol with methyl iodide. The reaction occurs in the presence of a base, such as potassium hydroxide, and results in the formation of hexbutinol methiodide. Another method involves the reaction of hexbutinol with iodomethane in the presence of a catalyst, such as silver oxide.
Eigenschaften
CAS-Nummer |
127471-24-3 |
|---|---|
Produktname |
Hexbutinol methiodide |
Molekularformel |
C22H32INO |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VFEWHDJIFYGWGC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Kanonische SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Synonyme |
1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide hexbutinol methiodide hexbutinol methiodide, (R)-isomer hexbutinol methiodide, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



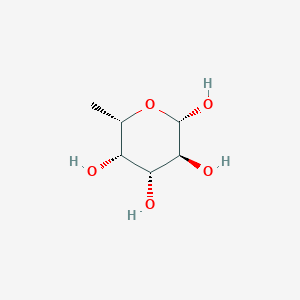
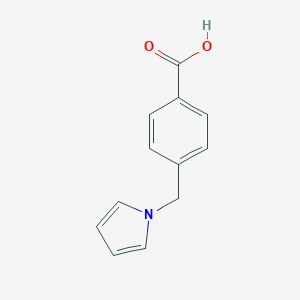
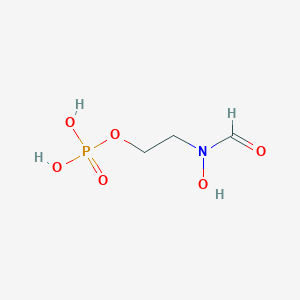
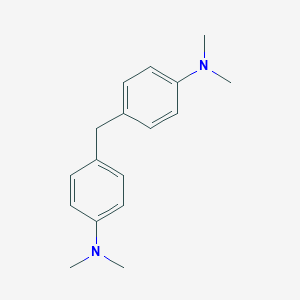
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
